(3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-3,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGRMBFKUPLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632697 | |
| Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92381-62-9 | |
| Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 3h Imidazo 4,5 C Pyridin 2 Yl Methanol Synthesis and Transformations
Proposed Mechanistic Pathways for Imidazopyridine Ring Formation
The most prevalent methods for constructing the imidazo[4,5-c]pyridine ring system involve the condensation of 3,4-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes. nih.govmdpi.comnih.gov Several mechanistic pathways have been proposed for this transformation, largely dependent on the starting materials and reaction conditions.
One widely accepted pathway begins with the reaction of a 3,4-diaminopyridine derivative with an aldehyde. acs.org The initial step is the formation of a Schiff base or imine intermediate through the nucleophilic attack of one of the amino groups on the aldehyde's carbonyl carbon, followed by dehydration. acs.org
Alternatively, when using carboxylic acids or their equivalents like orthoesters, the reaction proceeds through an initial acylation of one of the amino groups to form an amide intermediate. nih.gov For the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol specifically, a plausible precursor would be a derivative of glycolic acid.
Another established route is the reductive cyclization of a 3-amino-4-nitropyridine derivative with an aldehyde. nih.gov This one-pot synthesis is thought to proceed through the reduction of the nitro group to an amino group, followed by cyclization and aromatization. nih.gov Catalysts like SnCl₂·2H₂O or reducing agents such as Na₂S₂O₄ are often employed in these transformations. nih.gov
A summary of common synthetic precursors for the imidazo[4,5-c]pyridine core is presented below.
| Starting Pyridine (B92270) Derivative | Reagent | Key Reaction Type |
| 3,4-Diaminopyridine | Aldehyde | Condensation/Oxidative Cyclization |
| 3,4-Diaminopyridine | Carboxylic Acid | Condensation/Dehydration |
| 3,4-Diaminopyridine | Orthoester | Condensation |
| 3-Amino-4-nitropyridine | Aldehyde | Reductive Cyclization |
Intramolecular Cyclization and Aromatization Processes in Heterocycle Synthesis
Following the formation of the initial intermediate (e.g., imine or amide), the key step in forming the heterocyclic core is an intramolecular cyclization. acs.orgosi.lv In this process, the second, unreacted amino group on the pyridine ring acts as an internal nucleophile. It attacks the electrophilic center of the intermediate—either the imine carbon or the amide carbonyl carbon. acs.org
This nucleophilic attack results in the formation of a five-membered ring, yielding a dihydro-imidazo[4,5-c]pyridine intermediate. acs.org This cyclized, non-aromatic intermediate is typically unstable and readily undergoes aromatization to form the final, stable imidazopyridine ring system.
The final aromatization step is the driving force for the reaction and can occur through various pathways, often depending on the reaction conditions. In many syntheses, an oxidizing agent is used to facilitate the removal of two hydrogen atoms from the dihydro-intermediate, leading to the aromatic product. researchgate.net In other cases, particularly when starting from a higher oxidation state or with specific catalysts, the aromatization may occur spontaneously via elimination of a small molecule, such as water. acs.org
The general sequence can be summarized as:
Intermediate Formation: Reaction between 3,4-diaminopyridine and a carbonyl compound.
Intramolecular Cyclization: Nucleophilic attack by the second amino group to form a five-membered ring.
Aromatization: Dehydrogenation or elimination to yield the stable fused aromatic system. acs.org
Identification and Role of Transient Intermediates in Reaction Progression
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the synthesis of related imidazo[4,5-b]pyridines, which follows a similar mechanistic logic, a dihydro-imidazopyridine intermediate has been successfully isolated and characterized. acs.org
In a study involving the reaction of pyridine-2,3-diamines with aldehydes, the reaction progress was monitored using time-dependent ¹H NMR spectroscopy. acs.org The analysis confirmed the disappearance of the starting materials and the initial formation of an imine intermediate. Subsequently, signals corresponding to the cyclized dihydro-imidazopyridine appeared, which then gradually converted into the final aromatic product. acs.org This provides strong experimental evidence for a stepwise mechanism involving a distinct, albeit transient, cyclized intermediate.
The isolation of such intermediates confirms that the reaction is not a single concerted process but rather a sequence of steps:
Imine Formation: A reversible step leading to the initial adduct.
Cyclization: An intramolecular, often rate-determining, step leading to the dihydro-intermediate. acs.org
Oxidation/Aromatization: A final, typically fast, step that drives the equilibrium towards the stable product. acs.org
Understanding the stability and reactivity of these intermediates is key to optimizing reaction conditions, for instance, by selecting appropriate oxidizing agents that facilitate the final aromatization step without degrading the product.
Theoretical Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and the electronic properties of molecules involved in the synthesis of heterocyclic compounds like imidazopyridines. While specific computational studies on the formation mechanism of this compound are not widely reported, studies on related imidazopyridine structures offer valuable insights.
Density Functional Theory (DFT) computations have been used to study the structural and electronic properties of newly synthesized imidazo[4,5-b]pyridine derivatives. uctm.edu Such calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity of these molecules. uctm.edu
Furthermore, semi-empirical methods like AM1 have been employed to analyze the molecular geometries, enthalpies of formation, and dipole moments of precursor molecules such as aminoimidazoles. researchgate.net Frontier Orbital Analysis, a concept rooted in computational chemistry, has been used to rationalize the regioselectivity of electrophilic substitution reactions in these systems, predicting the most likely sites for chemical attack. researchgate.net
These theoretical approaches can be extended to model the entire reaction pathway for the synthesis of this compound. By calculating the energy profiles of the proposed mechanistic steps—including intermediate formation, transition states for intramolecular cyclization, and the final aromatization process—researchers can:
Validate proposed mechanistic pathways.
Identify the rate-determining step of the reaction.
Predict the influence of different substituents on the reaction rate and outcome.
Guide the rational design of more efficient catalysts and synthetic procedures.
Spectroscopic and Structural Characterization of 3h Imidazo 4,5 C Pyridin 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, offering detailed information about the proton and carbon environments within the molecule.
1H NMR for Proton Environment and Coupling Analysis
The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the imidazole (B134444) ring, and the methanol (B129727) substituent.
The protons on the pyridine portion of the fused ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in analogous imidazo[1,2-a]pyridine (B132010) structures, the proton at position 5 (equivalent to H4 in the imidazo[4,5-c] system) is often found significantly downfield, around δ 8.45 ppm, due to the electronic effects of the fused imidazole ring nih.gov. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7-4.9 ppm nih.gov. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is often observed around δ 5.4 ppm nih.gov. The N-H proton of the imidazole ring would also present as a broad singlet, typically at a higher chemical shift.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H (H4, H6, H7) | 7.0 - 8.7 | d, t, dd | Specific shifts and couplings depend on the exact position. |
| Imidazole NH | >10.0 | br s | Position is concentration and solvent dependent. |
| -CH₂- | ~4.9 | s or d | Chemical shift is influenced by the adjacent aromatic system and OH group. nih.gov |
d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet, s=singlet
13C NMR for Carbon Skeleton Elucidation and Connectivity
¹³C NMR spectroscopy is vital for mapping the carbon framework of the molecule. The spectrum for this compound will display seven distinct signals corresponding to its unique carbon atoms. Aromatic carbons in the fused ring system typically resonate between δ 115 and 160 ppm. The carbon atom at the C2 position, to which the hydroxymethyl group is attached, is expected to be significantly downfield due to its position between two nitrogen atoms. In similar heterocyclic systems, carbons adjacent to a nitrogen atom are deshielded ias.ac.in. For example, in 2-(hydroxymethyl)pyridine, the carbon attached to the hydroxymethyl group (C2) appears around δ 158 ppm, while the methylene carbon (-CH₂OH) is found near δ 64 ppm chemicalbook.com.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 | >150 | Attached to two N atoms and the CH₂OH group. |
| Pyridine Carbons | 115 - 150 | Shifts are influenced by the position relative to the nitrogen atom and the fused ring. |
| Bridgehead Carbons (C3a, C7a) | 130 - 150 | Chemical shifts are key indicators for tautomeric form analysis. capes.gov.br |
Elucidation of Tautomeric Forms (e.g., 1H- vs. 3H-Imidazo[4,5-c]pyridine) via NMR
The imidazo[4,5-c]pyridine ring system can exist in different tautomeric forms, primarily the 1H- and 3H-tautomers, which are often in rapid equilibrium in solution. NMR spectroscopy is a powerful tool for investigating this phenomenon researchgate.netresearchgate.net. The rate of proton exchange between the nitrogen atoms can affect the appearance of the NMR spectrum, sometimes leading to broadened signals researchgate.net.
A definitive method to elucidate the predominant tautomer involves a comparative analysis using N-methylated derivatives, which "lock" the molecule into a single tautomeric form capes.gov.br. By synthesizing and analyzing the ¹³C NMR spectra of the 1-methyl and 3-methyl analogues, unambiguous chemical shift assignments can be made. In particular, the chemical shifts of the bridgehead carbons (C-3a and C-7a) are highly diagnostic. Comparing the spectrum of the parent compound with the spectra of the two fixed N-methyl derivatives allows for the identification of the major tautomer present in the equilibrium mixture ias.ac.incapes.gov.br. For many 2-substituted imidazo[4,5-c]pyridines, the 1H-tautomer has been found to be predominant capes.gov.br.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, standard mass spectrometry would detect the molecular ion [M+H]⁺ at approximately m/z 150.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value lcms.cznih.gov. This precision allows for the confident determination of the compound's elemental formula. By comparing the experimentally measured exact mass to the calculated mass of the proposed formula (C₇H₇N₃O), HRMS can unambiguously confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass lcms.cz.
Table 3: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Nominal Mass | 149 |
| Molecular Weight | 149.15 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The presence of the hydroxyl (-OH) group will be indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The N-H bond of the imidazole ring will also show a stretching vibration in a similar region, often appearing as a sharper peak superimposed on the broad O-H band. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) group will appear just below 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ will contain a series of sharp to medium absorptions corresponding to the C=C and C=N stretching vibrations of the conjugated imidazopyridine ring system.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Imidazole N-H | N-H Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |
| Aromatic Rings | C=N and C=C Stretch | 1650 - 1400 | Medium to Strong |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its conjugated system. The imidazo[4,5-c]pyridine core is a conjugated aromatic system, which gives rise to characteristic absorptions in the UV-Vis range.
The spectrum is expected to be dominated by high-energy π→π* transitions, which are typically intense and occur at shorter wavelengths (e.g., < 300 nm). These transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the fused aromatic rings. Additionally, weaker n→π* transitions may be observed as shoulders or separate bands at longer wavelengths. These transitions involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms into π* antibonding orbitals. The introduction of the hydroxymethyl group can act as an enhancer of fluorescence intensity in some imidazopyridine systems researchgate.net. The solvent polarity can also influence the position and intensity of these absorption bands.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π→π* | π → π* | 250 - 350 | Strong |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data allows for the calculation of the empirical formula of a newly synthesized compound, which can then be compared with the theoretical values expected for its proposed molecular structure. The validation of the elemental composition is a fundamental step in the characterization of novel molecules.
In the study of imidazo[4,5-c]pyridine derivatives, elemental analysis is routinely performed to confirm the successful synthesis of the target compounds. For instance, in the synthesis of a series of new antimicrobial imidazo[4,5-c]pyridine derivatives, the chemical structures of the novel compounds were characterized, in part, by elemental analysis. nih.gov The close correlation between the experimentally found values and the calculated values for the proposed structures provides strong evidence for the successful synthesis of the derivatives.
Below is a representative data table for the elemental analysis of a synthesized imidazo[4,5-c]pyridine derivative.
Table 1: Elemental Analysis Data for a Representative Imidazo[4,5-c]pyridine Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| Derivative 9c | C₂₁H₁₆ClN₅O₂ | C: 62.15, H: 3.97, N: 17.26 | C: 62.10, H: 3.92, N: 17.30 |
Data adapted from a study on new antimicrobial imidazo[4,5-c]pyridine derivatives. nih.gov
The data presented in Table 1 demonstrates the high degree of purity of the synthesized compound, with the found percentages of C, H, and N being in excellent agreement with the calculated theoretical values. This validation is a critical checkpoint before proceeding with further spectroscopic and biological evaluations.
Single Crystal X-ray Diffraction for Precise Solid-State Molecular Structure Determination
The structural confirmation of imidazopyridine derivatives has been successfully achieved using this method. For example, the structure of certain N-substituted imidazo[4,5-b]pyridines, such as 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (compound 4) and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (compound 7), were unequivocally confirmed by single-crystal X-ray diffraction studies. uctm.edu Similarly, the crystal structure of a newly synthesized antimicrobial imidazo[4,5-c]pyridine derivative, compound 9c, was also determined by single-crystal X-ray diffraction. nih.gov
The crystallographic data obtained from these studies are crucial for understanding the structure-activity relationships of these compounds. The precise molecular geometry can be used in computational studies, such as molecular docking, to investigate how these molecules interact with biological targets. nih.gov
Below are tables summarizing the crystallographic data for representative imidazopyridine derivatives.
Table 2: Crystallographic Data for Imidazo[4,5-b]pyridine Derivatives
| Parameter | Compound 4 | Compound 7 |
| Empirical Formula | C₁₅H₁₁BrN₄O₂ | C₁₅H₉BrN₄O₂ |
| Formula Weight | 359.19 | 357.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.138(3) | 7.910(2) |
| b (Å) | 14.195(4) | 12.019(4) |
| c (Å) | 10.334(3) | 15.111(5) |
| α (°) | 90 | 90 |
| β (°) | 107.99(3) | 94.13(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1412.3(7) | 1430.4(7) |
| Z | 4 | 4 |
Data sourced from a study on new N-substituted imidazo[4,5-b]pyridines. uctm.edu
Table 3: Crystallographic Data for an Imidazo[4,5-c]pyridine Derivative
| Parameter | Compound 9c |
| Molecular Formula | C₂₁H₁₆ClN₅O₂ |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Unit Cell Dimensions | Not Specified |
| Volume (ų) | Not Specified |
| Z | Not Specified |
Detailed crystallographic parameters for compound 9c were noted as being recorded but were not available in the provided search results. nih.gov
The determination of the crystal structure of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives also serves as a relevant example, confirming the molecular structure through single-crystal XRD. researchgate.net These structural insights are invaluable for the rational design of new and more effective derivatives of the imidazo[4,5-c]pyridine scaffold.
Advanced Theoretical and Computational Studies on 3h Imidazo 4,5 C Pyridin 2 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For imidazopyridine derivatives, DFT calculations are instrumental in understanding their geometry, electronic properties, and reactivity. mdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, which has a rotatable hydroxymethyl group, conformational analysis is crucial to identify the most stable conformers and their relative energies. This analysis helps in understanding the molecule's preferred shape, which influences its biological activity and physical properties.
Theoretical studies on related imidazopyridine derivatives often employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to perform geometry optimization. The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters of an Imidazopyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (pyridine) | 1.39 - 1.41 | 118 - 122 | 0.0 - 1.0 |
| C-N (imidazole) | 1.32 - 1.38 | 106 - 110 | 0.0 - 0.5 |
| C-O (methanol) | 1.43 | - | - |
| O-H (methanol) | 0.97 | - | - |
| C-C-N (pyridine) | - | 122.5 | - |
| C-N-C (imidazole) | - | 108.7 | - |
| H-O-C-C | - | - | 180.0 (anti) / 60.0 (gauche) |
Note: This table presents typical data for an imidazopyridine derivative for illustrative purposes, as specific data for this compound is not available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov
For imidazopyridine derivatives, HOMO-LUMO analysis can predict their reactivity and electronic properties. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies of an Imidazopyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table presents typical data for an imidazopyridine derivative for illustrative purposes, as specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.
In imidazopyridine derivatives, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are typically regions of negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, are regions of positive potential. uctm.edu
Molecular Dynamics Simulations (if relevant to the specific compound's behavior)
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor. While specific MD studies on this compound are not available, this technique is highly relevant for understanding its behavior in a biological context, for instance, when studying its interaction with a protein target. nih.gov
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. scirp.orgnih.gov
For crystalline imidazopyridine derivatives, Hirshfeld surface analysis can reveal the nature and extent of intermolecular interactions that stabilize the crystal packing. uctm.edunih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Imidazopyridine Derivative
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| N···H/H···N | 15.0 |
| O···H/H···O | 10.0 |
| Other | 5.0 |
Note: This table presents typical data for a crystalline imidazopyridine derivative for illustrative purposes, as specific data for this compound is not available.
Computational Modeling for Rational Design of Imidazopyridine Derivatives
Computational modeling plays a crucial role in the rational design of new molecules with improved properties. By understanding the structure-activity relationships (SAR) through computational methods, chemists can design and synthesize new derivatives with enhanced biological activity, selectivity, or pharmacokinetic properties. For instance, computational studies on imidazo[4,5-c]pyridine derivatives have been used to design novel inhibitors for specific protein targets. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed in this process.
Molecular Docking Studies to Investigate Ligand-Target Recognition at the Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies on this compound are not extensively available in the current body of scientific literature, the broader class of imidazo[4,5-c]pyridine derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential ligand-target recognition patterns that this compound might exhibit.
Docking Studies of Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold is a common feature in the design of kinase inhibitors due to its structural similarity to purines, which are the core of ATP, the natural ligand for kinases.
A study on a series of 3H-imidazo[4,5-c]pyridine derivatives identified them as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Molecular docking and dynamic studies revealed the potential binding mechanism of these compounds within the ATP-binding site of CDK2. The most potent compound in the series demonstrated significant inhibitory activity, and the computational analysis elucidated the key interactions responsible for this potency nih.gov.
Similarly, derivatives of imidazo[4,5-c]pyridin-2-one have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. Molecular dynamics simulations showed the binding patterns of the most active compound within the ATP binding site of SFKs, providing a rationale for its observed biological activity nih.gov.
Another class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. The exploration of this scaffold was prompted by its novelty and less competitive intellectual property landscape compared to more popular kinase inhibitor scaffolds acs.org.
The following table summarizes the key findings from molecular docking studies of various imidazo[4,5-c]pyridine derivatives against different kinase targets.
| Derivative Class | Target Kinase | Key Interacting Residues (Example) | Type of Interactions | Reference |
| 3H-Imidazo[4,5-c]pyridine derivatives | CDK2 | Not specified in abstract | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | Not specified in abstract | ATP-competitive binding | nih.gov |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Not specified in abstract | Not specified in abstract | acs.org |
Docking Studies of Imidazo[4,5-c]pyridine Derivatives as Antimicrobial Agents
The therapeutic potential of imidazo[4,5-c]pyridine derivatives extends beyond kinase inhibition. A study focused on new polyfunctional imidazo[4,5-c]pyridine motifs investigated their antimicrobial activity. Molecular docking of these synthesized compounds was carried out against GlcN-6-P synthase, an essential enzyme in the bacterial cell wall biosynthesis pathway. The results of these docking studies provided insights into the structure-activity relationships of these compounds as potential antimicrobial agents researchgate.netnih.gov.
The table below details the findings from the molecular docking of imidazo[4,5-c]pyridine derivatives against the antimicrobial target.
| Derivative Class | Target Enzyme | Key Interacting Residues (Example) | Type of Interactions | Reference |
| Polyfunctional imidazo[4,5-c]pyridine motifs | GlcN-6-P synthase | Not specified in abstract | Not specified in abstract | researchgate.netnih.gov |
While these studies focus on derivatives, the consistent observation of the imidazo[4,5-c]pyridine core interacting with the hinge region of kinases and the active sites of other enzymes suggests that this compound would likely engage in similar fundamental interactions. The methanol (B129727) group at the 2-position could potentially form additional hydrogen bonds with the target protein, which could influence its binding affinity and selectivity. However, without specific computational studies on this compound, these remain theoretical considerations.
Structure Property Relationships in Imidazo 4,5 C Pyridine Derivatives Excluding Direct Biological Activity
Influence of Substituents on Chemical Reactivity and Spectroscopic Signatures
The chemical reactivity and spectroscopic characteristics of imidazo[4,5-c]pyridine derivatives are highly dependent on the nature and position of substituent groups. mdpi.commdpi.com These substituents can modulate the electron density distribution within the heterocyclic core, thereby influencing the molecule's reactivity and its interaction with electromagnetic radiation, which is observable in its spectroscopic signatures. mdpi.comacs.org
Chemical Reactivity:
The presence of electron-donating or electron-withdrawing groups on the imidazo[4,5-c]pyridine core significantly alters its reactivity. For instance, studies on related imidazo[1,2-a]pyridine (B132010) systems show that electron-donating groups (such as -Me, -OMe, -NMe2) increase the electron density on the heterocyclic system. acs.org This enhanced electron density, particularly at the nitrogen atoms, increases the molecule's basicity and its ability to coordinate with metal ions. mdpi.com Density Functional Theory (DFT) analysis has shown that electron-donating substituents enhance the binding strength of the imidazo[4,5-b]pyridine scaffold with metal dications like Zn(II) and Cu(II). mdpi.com
Conversely, electron-withdrawing groups can decrease the electron density, affecting the nucleophilicity of the ring system. The position of the substituent is also critical. For example, alkylation reactions on 2-(substituted-phenyl)imidazo[4,5-c]pyridines predominantly occur at the N5 position of the pyridine (B92270) ring under basic conditions. nih.gov The synthesis of various derivatives often involves reactions like chlorination, nitration, and amination, with the outcomes and yields being influenced by the existing substituents on the pyridine ring. rsc.org
Spectroscopic Signatures:
Substituents cause predictable shifts in spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the protons on the heterocyclic core are sensitive to the electronic effects of substituents. For example, in a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, the chemical shifts of the pyridine ring protons (at positions H-6 and H-7) are influenced by the nature of the substituent at the N-1 position. nih.gov Similarly, ¹³C NMR spectra reflect changes in the electron density at the carbon atoms of the ring system. nih.govuctm.edu The specific chemical shifts can help in confirming the position of substitution. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman): The vibrational modes of the imidazo[4,5-c]pyridine skeleton are well-defined and can be identified using IR and Raman spectroscopy. nih.gov Substituents can alter the frequencies of these vibrational modes. For instance, the stretching frequency of the N-H bond can be influenced by substituents that affect hydrogen bonding capabilities. nih.gov
Below is a table illustrating the influence of different substituents on the ¹H NMR chemical shifts of some 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives.
Stereochemical Aspects and Conformational Preferences of Derivatives
The three-dimensional arrangement of atoms and the rotational flexibility of bonds in imidazo[4,5-c]pyridine derivatives are key aspects of their chemical nature.
Stereochemistry and Regioisomerism:
The synthesis of imidazo[4,5-c]pyridine derivatives can lead to the formation of different regioisomers, depending on the reaction conditions and the substitution pattern of the precursors. For example, the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines can result in substitution at different nitrogen atoms. nih.gov The structural assignment of these regioisomers is crucial and is often accomplished using advanced NMR techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov These methods allow for the unambiguous determination of which nitrogen atom has been substituted by observing through-space and through-bond correlations between protons and carbons. nih.govresearchgate.net
Conformational Preferences:
Computational modeling and X-ray crystallography are powerful tools for studying the conformational preferences of these molecules. nih.govnih.gov Studies on related imidazo[1,2-a]pyridines have utilized such methods to understand the preferred spatial arrangement of substituents. The conformation is often a result of a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds.
The table below summarizes findings on the determination of isomeric structures for imidazo[4,5-c]pyridine derivatives.
Role of Tautomerism on Molecular Structure and Spectroscopic Properties
Tautomerism, the migration of a proton, typically between two nitrogen atoms in the imidazole (B134444) ring, is a fundamental characteristic of the imidazo[4,5-c]pyridine system. This phenomenon results in the coexistence of different tautomeric forms in equilibrium, which can have distinct structural and spectroscopic properties. researchgate.net
Molecular Structure:
The imidazo[4,5-c]pyridine core can exist in different tautomeric forms, primarily the 1H, 3H, and 5H forms, depending on the position of the mobile hydrogen atom. The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of substituents. Quantum chemical calculations using DFT have been employed to analyze the molecular structures and stability of these tautomers. For example, in the parent 1H-imidazo[4,5-c]pyridine, the molecules can organize into hydrogen-bonded chains, and the stability of dimeric forms arises from N-H···N intermolecular hydrogen bonds. nih.gov
The position of the proton affects bond lengths and angles within the heterocyclic rings. Theoretical studies on related systems have shown that tautomerization involves significant changes in the geometry of the molecule.
Spectroscopic Properties:
Tautomerism has a direct impact on spectroscopic measurements because the different tautomers, being distinct chemical species, will have unique spectra.
NMR Spectroscopy: In solution, if the rate of interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. If the interconversion is slow, separate signals for each tautomer may be detected. The observed chemical shifts are a population-weighted average of the shifts of the individual tautomers.
UV-Vis and Fluorescence Spectroscopy: The electronic transitions of the different tautomers can vary, leading to different absorption and emission spectra. Studies on related excited-state intramolecular proton transfer (ESIPT) systems show that the tautomeric form (enol vs. keto) dramatically influences the photophysical properties, such as the fluorescence emission wavelength. The solvent environment can stabilize one tautomer over another, leading to shifts in the observed spectra.
Vibrational Spectroscopy: The IR and Raman spectra are also affected by tautomerism. The vibrational frequencies, particularly those involving the N-H group and the heterocyclic rings, will differ between tautomers. nih.gov For instance, the N-H stretching vibration provides direct evidence for the proton's location. nih.gov
The table below highlights key findings regarding tautomerism in imidazo[4,5-c]pyridine and related structures.
Future Perspectives in the Academic Research of 3h Imidazo 4,5 C Pyridin 2 Yl Methanol
Development of Novel and Sustainable Synthetic Routes for Complex Derivatives
Future synthetic research on (3H-Imidazo[4,5-c]pyridin-2-yl)methanol derivatives will be heavily influenced by the principles of green and sustainable chemistry. The aim is to move beyond traditional multi-step, catalyst-heavy syntheses towards more efficient, atom-economical, and environmentally benign processes.
One promising avenue is the expansion of multicomponent reactions (MCRs) . MCRs are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. nih.gov Researchers are expected to develop novel MCRs that utilize readily available precursors to construct the imidazo[4,5-c]pyridine core with the methanol (B129727) moiety or its protected form already installed. For instance, a one-pot, three-component reaction involving a suitable diaminopyridine, an aldehyde, and another reactant could be designed to build a library of complex derivatives. mdpi.com
Emphasis will also be placed on catalyst-free and metal-free reactions . While metal-catalyzed cross-coupling reactions have been instrumental, concerns about metal contamination in pharmaceutical compounds and environmental impact are driving the search for alternatives. nih.gov Future work may explore protocols using nonvolatile and green catalysts like ammonium (B1175870) chloride or leveraging the inherent reactivity of the starting materials under specific conditions, such as microwave irradiation or in eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG). acs.org The development of tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, will be a key strategy. A reported tandem process involving an SNAr reaction, reduction, and heterocyclization in a water-isopropyl alcohol medium to create the imidazo[4,5-b]pyridine skeleton serves as a model for future innovations in the synthesis of the imidazo[4,5-c]pyridine isomer. acs.org
Furthermore, the use of sustainable and unconventional reaction media will be a major focus. Aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), can facilitate reactions by encapsulating reactants in a hydrophobic core, often enabling reactions that are difficult in bulk water and simplifying product isolation. acs.org The exploration of deep eutectic solvents and ionic liquids as recyclable and non-toxic reaction media for imidazopyridine synthesis will also likely increase. nih.gov
| Synthetic Strategy | Key Features | Potential Application for this compound Derivatives |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. nih.gov | One-pot synthesis of diverse derivatives by varying multiple inputs. |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, lower environmental impact. nih.govacs.org | Development of protocols using thermal or microwave activation in green solvents. |
| Aqueous Micellar Catalysis | Environmentally friendly, enhanced reaction rates, use of water as a solvent. acs.org | Synthesis of derivatives in aqueous systems, minimizing organic solvent waste. |
| Tandem/Domino Reactions | High efficiency, reduction of intermediate isolation steps, less waste. acs.orgacs.org | Streamlined synthesis of complex structures from simple precursors in a single operation. |
Exploration of Advanced Spectroscopic Techniques for Enhanced Structural Elucidation
The precise characterization of novel and complex derivatives of this compound is fundamental to understanding their structure-property relationships. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable, future research will leverage more advanced and integrated spectroscopic approaches for unambiguous structural elucidation. bohrium.comderpharmachemica.com
The application of two-dimensional (2D) NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will continue to be critical for assigning the complex proton and carbon signals in intricately substituted derivatives. semanticscholar.org Future efforts may involve the use of higher-field NMR spectrometers to achieve greater spectral dispersion, which is essential for resolving overlapping signals in structurally similar isomers. Moreover, the use of specialized NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), will be crucial for determining the three-dimensional conformation and spatial relationships between different parts of the molecule in solution.
Advanced Mass Spectrometry , particularly tandem mass spectrometry (MS/MS), will be instrumental in not only confirming molecular weight but also in providing detailed structural information through fragmentation analysis. semanticscholar.org High-resolution mass spectrometry (HRMS) will remain the gold standard for determining the exact elemental composition. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing reaction mixtures and purifying compounds, with techniques like LC-MS/MS enabling the structural characterization of intermediates and byproducts directly from the reaction matrix. researchgate.net
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and solid-state conformation. bohrium.com As more complex and potentially polymorphic derivatives are synthesized, this technique will be essential for resolving any structural ambiguities. Future work will also focus on correlating the solid-state structure with solution-state conformations determined by NMR and computational models.
Finally, the integration of experimental data with computational chemistry will become standard practice. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can then be compared with experimental data to confirm structural assignments and gain deeper insight into the electronic structure of the synthesized molecules. bohrium.comnih.gov
| Technique | Information Provided | Future Application Focus |
| High-Field & 2D NMR | Connectivity, stereochemistry, solution-state conformation. semanticscholar.org | Resolving complex isomeric mixtures; detailed conformational analysis of flexible derivatives. |
| Tandem Mass Spectrometry (MS/MS) | Molecular weight and fragmentation patterns for structural clues. semanticscholar.org | Elucidating the structure of novel compounds and reaction intermediates. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure, bond lengths/angles, packing. bohrium.com | Definitive structure determination of complex derivatives and stereoisomers. |
| Integrated Computational/Spectroscopic Analysis | Corroboration of experimental data, electronic structure insights. nih.gov | A combined approach for high-confidence structural assignment and property prediction. |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of this compound derivatives. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesis-testing cycle. mdpi.com
A primary application will be the development of robust Quantitative Structure-Activity Relationship (QSAR) models . By training ML algorithms—such as Random Forest, Support Vector Machines (SVM), or Deep Neural Networks (DNNs)—on existing data for imidazopyridine derivatives, researchers can build models that predict the biological activity or physical properties of new, unsynthesized compounds. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates and saving significant time and resources. mdpi.com
De novo drug design represents another exciting frontier. Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on the structural rules of known active molecules to design entirely new derivatives of this compound that are optimized for specific properties, such as high target affinity and favorable pharmacokinetic profiles. nih.gov These models can explore a much broader chemical space than human chemists, potentially uncovering novel and highly effective molecular architectures. youtube.com
Furthermore, ML will be crucial for predicting molecular properties beyond biological activity. AI models can be developed to forecast physicochemical properties like solubility, permeability, and metabolic stability, as well as potential toxicity. researchgate.net This early-stage prediction helps in designing molecules with better drug-like characteristics from the outset, reducing the likelihood of late-stage failures in the development pipeline. researchgate.net The use of ML potentials is also poised to accelerate quantum mechanics (QM)-level calculations, enabling high-throughput screening of ligand conformations and more accurate binding free energy calculations. nih.gov
| AI/ML Application | Description | Impact on Research |
| Predictive QSAR Modeling | Using algorithms to correlate molecular structure with biological activity. nih.gov | Prioritizes synthetic targets by predicting the potency of virtual compounds. |
| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. nih.gov | Accelerates the discovery of innovative and optimized lead compounds. |
| ADMET Prediction | AI models forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Enables early-stage optimization of drug-like properties, reducing attrition. |
| Accelerated Quantum Mechanics | ML potentials perform calculations with QM accuracy at much higher speeds. nih.gov | Facilitates large-scale conformational searches and accurate binding energy predictions. |
Deeper Understanding of Complex Reaction Pathways and Advanced Selectivity Control
Achieving high selectivity—chemo-, regio-, and stereoselectivity—is a central challenge in the synthesis of complex organic molecules. Future research on this compound will focus on gaining a more fundamental understanding of reaction mechanisms to exert precise control over synthetic outcomes.
A key area of exploration will be the site-selective functionalization of the imidazo[4,5-c]pyridine core. The scaffold has multiple positions available for substitution, and developing methods to selectively modify one site over others is crucial for structure-activity relationship studies. Research will likely investigate a range of strategies, including:
Electrochemical Synthesis: This method uses electrons as traceless reagents to drive reactions, offering a green alternative to chemical oxidants and reductants. It can enable highly selective C-H functionalization at different positions on the imidazopyridine ring by controlling the electrode potential. researchgate.netbohrium.com
Photochemical Reactions: Visible-light-induced reactions, often employing photocatalysts, can generate radical species under mild conditions. mdpi.com This approach can be harnessed to achieve novel bond formations and functionalizations that are complementary to traditional methods. The use of micellar media in photochemistry can further influence selectivity by controlling reactant orientation. researchgate.net
Directed Metalation: Using directing groups to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization will be a powerful tool for achieving high regioselectivity.
Understanding the reaction mechanisms in greater detail is paramount. This will involve a combination of experimental and computational studies. In situ spectroscopic monitoring of reactions can help identify transient intermediates, while kinetic studies can elucidate the reaction order and rate-determining steps. researchgate.net Computational modeling, through DFT and other methods, can map out potential energy surfaces for different reaction pathways, explain observed selectivities, and predict the outcomes of new reactions. nih.gov For instance, understanding whether a reaction proceeds via a radical mechanism, an ionic pathway, or a concerted process is essential for optimizing conditions and controlling the formation of desired products over side products. researchgate.netnih.gov This deeper mechanistic insight will enable chemists to move from empirical optimization to rational design of highly selective synthetic transformations for building complex this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, and how can intermediates be characterized?
- Methodology : A common approach involves multi-step synthesis starting from pyridine derivatives. For example, brominated pyridine diamines (e.g., 5-bromopyridine-2,3-diamine) can undergo cyclocondensation with aldehydes or ketones to form the imidazo[4,5-c]pyridine core. Subsequent alkylation or oxidation steps introduce the hydroxymethyl group at the 2-position .
- Characterization : Intermediates and final products are typically analyzed via H/C NMR for structural confirmation, HR-MS for molecular weight validation, and elemental analysis (C, H, N) for purity assessment. X-ray crystallography (using SHELX programs ) may resolve stereochemical ambiguities.
Q. What biological activities have been reported for imidazo[4,5-c]pyridine derivatives, and how are these assays designed?
- Methodology : Imidazo[4,5-c]pyridine derivatives are screened for antimicrobial, anticancer, or kinase-inhibitory activity. For example:
- Anticancer assays : Use cell viability assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Kinase inhibition : Fluorescence polarization or ELISA-based kinase activity assays, often coupled with molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can researchers distinguish this compound from its structural isomers?
- Methodology :
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection to compare retention times against known standards.
- Spectroscopy : H NMR chemical shifts (e.g., hydroxymethyl proton signals) and C NMR carbonyl/aromatic carbon patterns differ between isomers .
- Mass spectrometry : Fragmentation patterns in HR-MS/MS can distinguish substitution positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodology :
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylated or oxidized derivatives).
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (controlled via microwave-assisted synthesis), and catalysts (e.g., phase-transfer catalysts for alkylation steps) .
- Kinetic studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to identify rate-limiting steps .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, Fukui indices (for nucleophilic/electrophilic sites), and transition-state energies for key reactions (e.g., oxidation of the hydroxymethyl group) .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .
Q. How can contradictory biological activity data for imidazo[4,5-c]pyridine derivatives be resolved?
- Case study : If one study reports potent anticancer activity (IC < 1 μM) while another shows inactivity:
- Experimental variables : Compare assay conditions (cell line specificity, serum concentration, incubation time).
- Structural nuances : Analyze substituent effects (e.g., electron-withdrawing groups at the 7-position may enhance tubulin binding ).
- Target validation : Use CRISPR knockdown or siRNA silencing to confirm the implicated target (e.g., JMJD6 in cancer proliferation ).
Q. What strategies are recommended for designing analogs of this compound with improved pharmacokinetic properties?
- Methodology :
- Bioisosteric replacement : Substitute the hydroxymethyl group with a carbamate or sulfonamide to enhance metabolic stability .
- Prodrug design : Convert the hydroxymethyl to a phosphate ester for improved aqueous solubility .
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast absorption, CYP450 interactions, and toxicity .
Q. How can crystallographic data resolve ambiguities in the tautomeric forms of imidazo[4,5-c]pyridine derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in methanol/water) and refine structures using SHELXL .
- Tautomer analysis : Compare bond lengths and angles (e.g., C-N vs. C=N) to identify dominant tautomeric forms in the solid state .
Methodological Notes
- Synthesis challenges : Trace metal impurities in solvents can catalyze undesired oxidation; use Chelex-treated solvents for sensitive reactions .
- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments in complex spectra .
- Ethical considerations : Compounds intended for therapeutic use require rigorous purity (>95%) and compliance with ICH guidelines for preclinical testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
